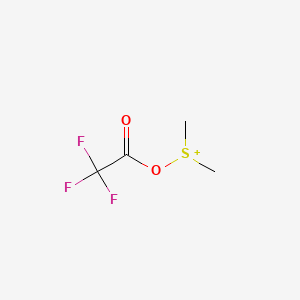

Trifluoroacetyloxydimethylsulfonium

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the precise and mild oxidation of alcohols to aldehydes and ketones is a fundamental transformation. Trifluoroacetyloxydimethylsulfonium emerges as a key transient species in a variant of the Swern-Moffatt oxidation, a widely employed method for achieving this conversion. wikipedia.orgorganic-chemistry.org This reaction is part of a broader class of "activated DMSO" oxidations, which are valued for their mild conditions and broad tolerance of various functional groups. wikipedia.org

The formation of this compound occurs when dimethyl sulfoxide (B87167) (DMSO) is activated by trifluoroacetic anhydride (B1165640) (TFAA). acsgcipr.org DMSO first attacks the anhydride, leading to the formation of the this compound trifluoroacetate (B77799) salt. This electrophilic sulfur species is highly reactive and readily attacked by an alcohol. Subsequent elimination, facilitated by an organic base like triethylamine, yields the desired aldehyde or ketone, along with dimethyl sulfide (B99878) and trifluoroacetic acid. wikipedia.orgacsgcipr.org

Table 1: Comparison of Common DMSO Activators in Swern-Type Oxidations

| Activator | Typical Reaction Temperature | Key Byproducts | Notes |

|---|---|---|---|

| Oxalyl Chloride | -78 °C | CO, CO₂, (CH₃)₂S, Et₃NHCl | Highly efficient but requires cryogenic temperatures; produces toxic CO gas. wikipedia.org |

| Trifluoroacetic Anhydride (TFAA) | -30 °C to -50 °C | (CH₃)₂S, 2 moles of TFA | Can be run at higher temperatures than with oxalyl chloride; produces corrosive TFA. wikipedia.orgacsgcipr.org |

| Dicyclohexylcarbodiimide (DCC) | Room Temperature | Dicyclohexylurea (DCU), (CH₃)₂S | Known as the Pfitzner-Moffatt oxidation; removal of insoluble DCU can be difficult. acsgcipr.orgwikipedia.org |

| Sulfur Trioxide Pyridine Complex | 0 °C to Room Temperature | Pyridine, (CH₃)₂S | Known as the Parikh-Doering oxidation; conditions are very mild. wikipedia.org |

Significance of Trifluoroacetylation and Trifluoromethylation in Chemical Science

The introduction of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry, agrochemicals, and materials science. rsc.orgrsc.org The trifluoromethyl (CF₃) group, in particular, is highly valued for the unique properties it imparts. nbinno.comnih.gov

Trifluoromethylation is the process of adding a CF₃ group to a molecule. This group is strongly electron-withdrawing and can significantly alter the electronic properties of a compound. nih.gov In pharmaceuticals, the CF₃ group is often used to enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov It also increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution in the body. nih.gov Numerous successful drugs, including the antidepressant fluoxetine and the anti-cancer drug sorafenib, feature a trifluoromethyl group. wikipedia.org

Trifluoroacetylation is the process of adding a trifluoroacetyl group (CF₃CO). This reaction is significant for several reasons. Firstly, it can be a step towards trifluoromethylation. researchgate.net Secondly, the trifluoroacetyl group is an effective protecting group for amines and alcohols in multi-step syntheses due to its stability and the relative ease with which it can be removed. researchgate.net Furthermore, trifluoroacetic acid (TFA), the parent compound of this group, is a versatile reagent and solvent in organic synthesis, used for tasks ranging from deprotection reactions in peptide synthesis to promoting rearrangements. researchgate.neteurekaselect.comnovoprolabs.com

The unique properties conferred by these fluorine-containing groups make the development of efficient trifluoromethylation and trifluoroacetylation methods a vibrant and essential area of chemical research. rsc.orgnbinno.com

Table 2: Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Change upon CF₃ Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is very strong and resistant to cleavage by metabolic enzymes. nih.gov |

| Lipophilicity | Increased | Enhances the ability of a molecule to pass through biological membranes. nih.gov |

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups. |

| Binding Affinity | Often Enhanced | The CF₃ group can participate in favorable interactions with biological targets, improving drug potency. nih.gov |

Historical Development of Related Reagents for Trifluoroacetylation

The history of reagents for introducing trifluoroacetyl and, by extension, trifluoromethyl groups reflects a continuous drive towards greater efficiency, selectivity, and user-friendliness.

The simplest reagent for trifluoroacetylation is trifluoroacetic acid (TFA) itself, which was discovered early in the 20th century. researchgate.neteurekaselect.com While useful as a strong acid catalyst and solvent, its direct use as an acylating agent is often limited to reactive substrates. eurekaselect.comwikipedia.org

A significant advancement was the development of trifluoroacetic anhydride (TFAA) . As a more powerful electrophile, TFAA reacts readily with a wide range of nucleophiles, including alcohols and amines, to form trifluoroacetylated products. researchgate.net Its use in activating DMSO for the Swern-Moffatt oxidation is a prime example of its utility. acsgcipr.org

For electrophilic trifluoromethylation, the journey began with the discovery by Yagupolskii and coworkers in 1984 that S-(trifluoromethyl)diarylsulfonium salts could trifluoromethylate thiophenolates. beilstein-journals.orgnih.govchem-station.com This pioneering work demonstrated the feasibility of an "electrophilic" CF₃ source. Subsequently, a number of more stable and versatile "shelf-stable" reagents were developed. beilstein-journals.orgnih.gov

Key developments in this area include:

Umemoto Reagents: Developed in the 1990s, these are S-(trifluoromethyl)dibenzothiophenium salts. They are among the most widely used reagents for the trifluoromethylation of a broad range of nucleophiles and are commercially available. rsc.orgnih.govchem-station.com

Togni Reagents: Introduced in 2006, these are hypervalent iodine(III)-CF₃ compounds. They are known for being mild and effective electrophilic trifluoromethylating agents. nih.govchem-station.com

Langlois' Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na): Introduced in 1991, this reagent can generate the CF₃ radical, enabling a different pathway for trifluoromethylation. wikipedia.orgchem-station.com

This evolution from harsh, early methods to a diverse toolkit of sophisticated, stable, and selective reagents has been crucial for the widespread incorporation of trifluoromethyl groups in various fields of chemical science. nih.gov

Properties

IUPAC Name |

dimethyl-(2,2,2-trifluoroacetyl)oxysulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3O2S/c1-10(2)9-3(8)4(5,6)7/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUVJIIYDDJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206436 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57738-65-5 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057738655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Trifluoroacetyloxydimethylsulfonium Reactions

Electrophilic Trifluoroacetylation Pathways

Trifluoroacetyloxydimethylsulfonium salts serve as potent electrophilic trifluoroacetylating agents. The highly electron-withdrawing trifluoroacetyl group renders the sulfur atom susceptible to nucleophilic attack, leading to the transfer of the trifluoroacetyl moiety to a nucleophile.

The generally accepted mechanism involves the direct attack of a nucleophile (Nu) on the electrophilic sulfur atom of the this compound salt. This attack results in the formation of a transient intermediate, which then collapses to yield the trifluoroacetylated product, dimethyl sulfoxide (B87167) (DMSO), and a proton.

Table 1: Representative Nucleophiles in Electrophilic Trifluoroacetylation

| Nucleophile | Product |

| Alcohols | Trifluoroacetates |

| Amines | Trifluoroacetamides |

| Thiols | Thiotrifluoroacetates |

The rate of this reaction is significantly influenced by the nucleophilicity of the substrate and the reaction conditions. Stronger nucleophiles react more readily, and the use of a non-nucleophilic base is often employed to scavenge the proton generated during the reaction, driving the equilibrium towards the products.

Nucleophilic Reaction Mechanisms Initiated by this compound

In the absence of a strong external nucleophile, the trifluoroacetate (B77799) counter-ion can itself act as a nucleophile, initiating a different set of reaction pathways. These reactions are often observed in the Swern oxidation and related transformations where an alcohol is converted to a carbonyl compound.

The initial step is the reaction of an alcohol with the this compound salt to form an alkoxysulfonium salt. In this intermediate, the trifluoroacetate anion can act as a base to deprotonate the carbon alpha to the oxygen, initiating an elimination reaction to form the corresponding carbonyl compound, dimethyl sulfide (B99878), and trifluoroacetic acid.

Radical Trifluoromethylation Processes Mediated by Related Systems

While this compound itself is not a direct source of trifluoromethyl radicals, related sulfonium (B1226848) salts have been extensively studied as precursors for trifluoromethylation reactions. These reactions often proceed through radical pathways. The trifluoromethyl group plays a significant role in pharmaceuticals, agrochemicals, and materials. rsc.org

The general strategy involves the generation of a trifluoromethyl radical (•CF₃) from a suitable sulfonium salt precursor, often through photoredox catalysis or the use of a chemical reductant. This highly reactive radical can then add to a variety of unsaturated substrates, such as alkenes and alkynes, or participate in hydrogen atom abstraction to generate a new carbon-centered radical, which can then be trapped.

Oxidative-Elimination Mechanisms in Complex Substrates

In reactions with more complex substrates, particularly those containing multiple functional groups, this compound can induce oxidative-elimination reactions. These transformations often proceed through a cascade of events initiated by the initial reaction of the sulfonium salt with a nucleophilic functional group within the substrate.

For instance, in the case of a substrate containing both a hydroxyl group and a suitably positioned leaving group, the initial formation of an alkoxysulfonium salt can be followed by an intramolecular elimination reaction. This process is driven by the formation of a stable carbonyl group and the expulsion of dimethyl sulfide and the leaving group.

Influence of Reaction Conditions on Mechanistic Divergence

The reaction pathway followed by this compound is highly dependent on the specific reaction conditions employed. Factors such as the nature of the substrate, the presence of external nucleophiles or bases, the solvent, and the reaction temperature can all influence whether the reaction proceeds through an electrophilic trifluoroacetylation, a nucleophilic-initiated process, or an oxidative-elimination pathway.

Table 2: Influence of Reaction Conditions on Mechanistic Pathways

| Condition | Favored Pathway | Rationale |

| Presence of a strong external nucleophile | Electrophilic Trifluoroacetylation | The external nucleophile outcompetes the trifluoroacetate counter-ion. |

| Absence of a strong external nucleophile, presence of an alcohol | Nucleophilic Reaction (e.g., Swern Oxidation) | The alcohol acts as the initial nucleophile, and the trifluoroacetate acts as a base. |

| Use of a photoredox catalyst with related sulfonium salts | Radical Trifluoromethylation | Facilitates the single-electron transfer required for radical generation. |

| Substrate with appropriate functionality for intramolecular reaction | Oxidative-Elimination | The intramolecular pathway is entropically favored. |

| Low Temperature | Generally favors more ordered transition states | Can be used to selectively favor one pathway over another. |

Careful control of these parameters is therefore essential for achieving the desired synthetic outcome when utilizing this compound and related reagents.

Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trifluoroacetyloxydimethylsulfonium in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and chemical environment of the atoms. Due to the compound's reactive nature, these spectra are often acquired at low temperatures (e.g., below -60 °C) in solvents like CDCl₃ or CD₂Cl₂ to ensure the intermediate is sufficiently long-lived for observation. nih.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups attached to the sulfur atom. The chemical shift of these protons would be significantly downfield compared to dimethyl sulfoxide (B87167) (DMSO) due to the deshielding effect of the positively charged sulfur atom.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. Key expected signals include those for the methyl carbons, the carbonyl carbon of the trifluoroacetyl group, and the quaternary carbon of the trifluoromethyl group. The low natural abundance of ¹³C means that signal averaging may be required to obtain a clear spectrum. youtube.com The carbonyl carbon signal is anticipated to be in the range of δ = 160-170 ppm, while the CF₃ carbon will show a characteristic quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. nih.gov The chemical shift of the CF₃ group in trifluoroacetyl moieties is sensitive to the electronic environment, solvent polarity, and substrate topology. researchgate.netdovepress.com For this compound, a single sharp resonance is expected. The typical chemical shift range for a trifluoroacetyl group is between -70 and -85 ppm relative to CFCl₃. researchgate.netucsb.edu

Purity Assessment: Quantitative ¹H NMR (qHNMR) can be employed to assess the purity of a sample containing the sulfonium (B1226848) salt. nih.govacs.org By integrating the signals of the compound against a certified internal standard, the concentration and purity can be determined. researchgate.net This method is nondestructive and can detect impurities, including residual solvents or starting materials, that might be present in the low-temperature reaction mixture. nih.govacs.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | > 2.6 (relative to DMSO) | Singlet | Deshielded S-CH₃ protons. |

| ¹³C | > 40 (S-CH₃) | Singlet | |

| ~116 (CF₃) | Quartet (¹JCF) | Characteristic C-F coupling. | |

| ~165 (C=O) | Singlet | Carbonyl carbon. | |

| ¹⁹F | -70 to -85 (vs. CFCl₃) | Singlet | Sensitive to environment. researchgate.netucsb.edu |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its key functional groups. These spectra are often recorded using low-temperature techniques to maintain the integrity of the compound.

The most prominent feature in the IR spectrum is expected to be the C=O stretching vibration of the trifluoroacetyl group. Due to the electron-withdrawing nature of the CF₃ group, this band would appear at a significantly higher frequency (typically >1800 cm⁻¹) compared to a standard ketone or ester. Another key vibration would be the S-O stretch, which confirms the connection between the dimethylsulfonium and trifluoroacetoxy moieties. The C-F stretching vibrations of the trifluoromethyl group also produce strong, characteristic bands, typically in the 1300-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | > 1800 | Strong |

| C-F | Stretch | 1300 - 1100 | Strong, Multiple Bands |

| S-O | Stretch | 1000 - 900 | Medium to Strong |

| C-H | Stretch (in CH₃) | 3000 - 2900 | Medium |

| C-H | Bend (in CH₃) | ~1450 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Due to the ionic and thermally labile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are most suitable.

In an ESI-MS experiment, the intact cation [ (CH₃)₂S-O-C(O)CF₃ ]⁺ would be detected, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, allowing for the determination of its elemental composition with high accuracy, which is a definitive method for formula confirmation.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further corroborate the structure. Key fragmentation pathways would likely include the loss of neutral molecules such as trifluoroacetic anhydride (B1165640) or cleavage of the S-O bond.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass | Analysis Method | Information Provided |

|---|---|---|---|---|

| [C₄H₆F₃O₂S]⁺ | C₄H₆F₃O₂S | 191.0041 | ESI-MS (Positive Mode) | Molecular Ion (M⁺), Confirms Molecular Weight |

| [C₂H₆S]⁺˙ | C₂H₆S | 62.0190 | MS/MS Fragmentation | Dimethyl sulfide (B99878) radical cation |

| [CF₃CO]⁺ | CF₃CO | 97.9928 | MS/MS Fragmentation | Trifluoroacetyl cation |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While this compound does not possess strong chromophores that absorb in the visible region, it does exhibit absorption in the UV range due to the carbonyl group. The n→π* transition of the C=O group is a key electronic transition that can be observed.

Although not a primary tool for detailed structural elucidation of this compound, UV-Vis spectroscopy is highly effective for reaction monitoring. The formation and consumption of the sulfonium intermediate can be tracked in real-time by monitoring the change in absorbance at a specific wavelength corresponding to the intermediate. This allows for the study of reaction kinetics, helping to determine rate constants and understand the reaction mechanism under various conditions.

Methodologies for Investigating Reaction Intermediates and Transition States

Investigating the highly reactive this compound intermediate and its associated transition states requires specialized experimental techniques capable of capturing fleeting molecular events.

Low-Temperature Spectroscopy: The most common approach is to conduct reactions at very low temperatures (e.g., -78 °C to -40 °C). nih.gov This slows down the subsequent reaction steps, allowing the intermediate to accumulate to a concentration that is detectable by methods like NMR and IR spectroscopy. nih.gov

Stopped-Flow and Quenched-Flow Techniques: These methods involve rapidly mixing reactants and then stopping the flow to observe the reaction mixture spectroscopically over short timescales (milliseconds to seconds). Alternatively, the reaction can be chemically "quenched" at various time points by adding a reagent that stops the reaction, followed by analysis of the mixture.

Flow Chemistry with In-line Analysis: Modern flow reactors allow for the continuous generation of reactive intermediates in a controlled stream. By integrating spectroscopic probes (like IR or NMR) directly into the flow path, the intermediate can be characterized "on-the-fly" as it is formed, before it has a chance to decompose.

Matrix Isolation: This technique involves trapping the reactive intermediate in an inert, solid matrix (like argon or nitrogen) at cryogenic temperatures. This isolates individual molecules, preventing them from reacting further and allowing for detailed spectroscopic analysis, particularly with IR spectroscopy.

These methodologies are crucial for building a complete picture of the reaction pathway, providing experimental evidence for the existence of the this compound intermediate and helping to characterize the transition states that govern its formation and consumption.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable for studying reactive intermediates like this compound, which can be difficult to characterize fully by experimental means alone.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structure of molecules. For this compound, DFT can be used to calculate its minimum energy conformation, bond lengths, bond angles, and charge distribution. These calculated geometries provide a theoretical model of the molecule's structure.

Prediction of Spectroscopic Properties: A significant application of computational chemistry is the prediction of spectroscopic data. DFT and other ab initio methods can calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies. researchgate.net Comparing these computationally predicted spectra with experimental data is a powerful way to confirm the identity of the observed intermediate. nih.gov For instance, calculated ³³S NMR chemical shifts have been successfully used to verify the structures of various sulfonium salts. researchgate.netnih.gov

Reaction Pathway and Transition State Analysis: Computational methods are uniquely capable of mapping out the entire potential energy surface of a reaction. This allows for the location and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. By calculating the activation energies for different steps, computational chemistry can provide deep insights into the reaction mechanism, explaining the kinetics and selectivity observed experimentally. For the reactions involving this compound, this includes modeling its formation from dimethyl sulfoxide and an activating agent, as well as its subsequent reaction with an alcohol.

These computational approaches complement experimental findings, providing a molecular-level understanding that is often inaccessible through experiment alone.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to predicting the reactivity of a molecule. By determining the distribution of electrons and the energies of molecular orbitals, one can identify sites susceptible to nucleophilic or electrophilic attack. For this compound, these calculations can elucidate the nature of the sulfur-oxygen bond and the influence of the trifluoroacetyl group on the electron density at the sulfur atom.

Theoretical studies have been employed to compare the reactivities of related fluorinated carbanions. For instance, the nucleophilicity of anions such as (phenylsulfonyl)monofluoromethyl anion (PhSO2CHF-), (phenylsulfonyl)difluoromethyl anion (PhSO2CF2-), and bis(phenylsulfonyl)monofluoromethyl anion ((PhSO2)2CF-) has been computationally probed in the context of nucleophilic fluoroalkylation reactions. researchgate.net The calculated nucleophilicity order was found to be (PhSO2)2CF- > PhSO2CHF- > PhSO2CF2-. researchgate.net This trend highlights that the introduction of an additional electron-withdrawing phenylsulfonyl group can significantly enhance the nucleophilicity of the fluorinated carbanion. researchgate.net Such computational approaches are invaluable for predicting how structural modifications will impact the reactivity of a reagent.

Table 1: Calculated Nucleophilicity Order of Selected Fluorinated Carbanions

| Compound Name | Chemical Formula | Relative Nucleophilicity |

| bis(phenylsulfonyl)monofluoromethyl anion | (PhSO2)2CF- | Highest |

| (phenylsulfonyl)monofluoromethyl anion | PhSO2CHF- | Intermediate |

| (phenylsulfonyl)difluoromethyl anion | PhSO2CF2- | Lowest |

Reaction Pathway Modeling and Energy Profile Determination

Reaction pathway modeling allows for the detailed investigation of the mechanism of a chemical transformation. By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides critical information about the feasibility of a proposed mechanism and the kinetics of the reaction.

For reactions involving reagents like this compound, computational studies can be used to model different potential pathways. For example, in the context of reactions catalyzed by acidic zeolites, computational models, such as the T3 cluster model, have been utilized to study reaction energy profiles. researchgate.net These models help in understanding the interaction of substrates with the catalyst and elucidating the energetics of various reaction steps. researchgate.net By comparing the activation energies of different pathways, the most likely reaction mechanism can be identified. This theoretical approach is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Comparative Analysis with Other Trifluoroacetylating and Trifluoromethylating Reagents

Comparison with Trifluoroacetic Anhydride (B1165640) (TFAA) and Trifluoroacetyl Triflate (TFAT)

Trifluoroacetic Anhydride (TFAA) and Trifluoroacetyl Triflate (TFAT) are two of the most powerful and commonly used reagents for trifluoroacetylation.

Trifluoroacetic Anhydride (TFAA) is a strong acylating agent, widely utilized to introduce the trifluoroacetyl group. ontosight.aiwikipedia.org It is a colorless, volatile liquid known for its high reactivity, which stems from the potent electron-withdrawing nature of the trifluoromethyl groups. ontosight.aichemicalbook.com This high reactivity makes it effective for the acylation of alcohols, amines, and phenols. chemicalbook.comsigmaaldrich.com TFAA is also employed as a dehydrating agent and can promote various reactions, including esterifications, condensations, and oxidations. wikipedia.orgchemicalbook.com However, its high reactivity can also be a drawback, as it reacts violently with water and must be handled with care. chemicalbook.com

Trifluoroacetyl Triflate (TFAT) is considered an even more powerful and highly electrophilic trifluoroacetylating agent. acs.org The triflate group is an excellent leaving group, which significantly enhances the reactivity of the reagent. wikipedia.org This heightened reactivity allows TFAT to be used in challenging trifluoroacetylation reactions where less reactive agents might fail.

A direct comparison highlights a reactivity gradient where TFAT is significantly more electrophilic than TFAA. While a sulfonium-based reagent like Trifluoroacetyloxydimethylsulfonium is not extensively documented, its reactivity would theoretically be modulated by the nature of the sulfonium (B1226848) cation, likely rendering it more stable and less aggressively reactive than TFAA or TFAT, potentially offering greater selectivity in certain synthetic applications.

Table 1: Comparison of Physical and Chemical Properties

| Property | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Triflate (TFAT) |

|---|---|---|

| Formula | C₄F₆O₃ | C₃F₆O₄S |

| Molar Mass | 210.03 g/mol wikipedia.org | 246.09 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.org | Not specified |

| Boiling Point | 40 °C wikipedia.org | Not specified |

| Reactivity | Highly reactive, strong acylating agent. ontosight.aichemicalbook.com | Highly electrophilic trifluoroacetylating agent. acs.org |

| Key Uses | Acylation, protection of functional groups, dehydration reactions. wikipedia.orgchemicalbook.com | Powerful trifluoroacetylating reagent. nih.gov |

Assessment Against Other Sulfonium-Based Reagents

Sulfonium salts have emerged as a versatile class of reagents in organic synthesis, capable of transferring a variety of groups. nih.govresearchgate.net In the context of trifluoromethylation, several sulfonium-based reagents have been developed as electrophilic sources of the CF₃ group. nih.gov

Prominent examples include Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) and Yagupolskii's reagents (S-(trifluoromethyldiarylsulfonium salts)). nih.gov These reagents are valued for their ability to deliver the CF₃ group to a wide range of nucleophiles. More recently, trifluoromethyl thianthrenium triflate has been introduced as a stable, readily prepared reagent that can exhibit formal CF₃⁺, CF₃•, and CF₃⁻ reactivity, showcasing the diverse chemical space that sulfonium reagents can occupy. thieme-connect.comacs.org

When evaluating a hypothetical this compound, it would be positioned within the family of sulfonium salts used as electrophilic transfer agents. Unlike its trifluoromethylating counterparts, its primary role would be to deliver a trifluoroacetyl group. The reactivity and stability of such a reagent would be heavily influenced by the dimethylsulfonium leaving group. Compared to the more complex and often more stable dibenzothiophenium or thianthrenium leaving groups, a dimethyl sulfide (B99878) leaving group might imply higher reactivity, though likely more tempered than that of TFAA or TFAT. The development of such reagents often aims to strike a balance between reactivity, stability, and ease of handling. researchgate.net

Evaluation of Efficacy, Selectivity, and Scope in Specific Synthetic Contexts

The efficacy, selectivity, and scope of a reagent are critical metrics for its utility in synthesis.

Efficacy is often measured by reaction yields. Highly reactive reagents like TFAA generally provide high yields for the acylation of simple alcohols and amines. chemicalbook.com

Selectivity refers to the ability of a reagent to react with a specific functional group in a molecule containing multiple reactive sites. The extreme reactivity of TFAA and TFAT can sometimes lead to a lack of selectivity. A less reactive reagent could offer advantages in the selective trifluoroacetylation of a more reactive hydroxyl group in the presence of a less reactive one.

Scope defines the range of substrates with which a reagent can react successfully. The broad utility of TFAA in acylating various nucleophiles and promoting other reactions demonstrates a wide scope. ontosight.aiwikipedia.org Similarly, modern sulfonium-based trifluoromethylating reagents have been shown to have a large substrate scope and tolerate a wide variety of functional groups. acs.org

For a reagent like this compound, its synthetic utility would depend on finding a niche where it outperforms existing reagents, perhaps in reactions requiring mild conditions or high chemoselectivity that cannot be achieved with more aggressive reagents like TFAA or TFAT.

Development of Environmentally Benign Alternatives and Methodologies

The development of green and sustainable chemical processes is a major focus of modern chemistry research. This includes designing reagents and reaction conditions that are less toxic, generate less waste, and are more energy-efficient. acs.org

In the field of trifluoromethylation, significant efforts are being made to develop greener methods. This includes:

Using less toxic and more readily available sources of the CF₃ group. For example, trifluoroacetic acid is considered a cost-effective and ideal source, though its use often requires harsh oxidants. zju.edu.cn Recent research has focused on using photoelectrocatalysis to generate CF₃ radicals from trifluoroacetic acid under milder conditions. zju.edu.cn

Developing catalytic methods. Light-induced processes using photocatalysts avoid the need for harsh, stoichiometric reagents. advanceseng.com

Improving atom economy and reducing waste. One-pot reactions and continuous-flow processes are being developed to increase efficiency and minimize waste (Process Mass Intensity). acs.org

Creating recyclable reagents. The development of reagents that can be recovered and reused is a key principle of green chemistry. acs.org

The push towards sustainability influences the development of all new chemical reagents. eurekalert.org Any new trifluoroacetylating agent, including a potential sulfonium-based one, would be evaluated based on these green chemistry principles. The ideal reagent would be stable, safe to handle, highly efficient, and part of a process that minimizes environmental impact. mdpi.comasahilab.co.jp

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing trifluoroacetyloxydimethylsulfonium, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation of precursor sulfides. For purity validation:

- Use ¹H/¹⁹F NMR to confirm structural integrity and absence of unreacted trifluoroacetyl groups.

- Employ HPLC-MS to detect trace impurities (e.g., residual dimethyl sulfide or trifluoroacetic acid byproducts).

- Cross-reference melting points and spectral data with literature to resolve discrepancies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to avoid skin/eye contact. Use fume hoods for all manipulations.

- Waste Management : Segregate hazardous waste in labeled containers for professional disposal to prevent environmental contamination .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), light (UV-vis irradiation), and temperature gradients (4°C to 50°C).

- Monitor degradation via FT-IR for carbonyl group integrity and TGA for thermal decomposition thresholds.

- Compare results with structurally analogous sulfonium salts (e.g., trimethylsulfonium derivatives) to identify stability trends .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic substitutions be resolved?

- Methodological Answer :

- Perform kinetic studies under controlled conditions (solvent polarity, temperature) to isolate variables affecting reactivity.

- Use DFT calculations to model transition states and identify steric/electronic influences from the trifluoroacetyl group.

- Validate hypotheses with isotopic labeling (e.g., ¹⁸O in trifluoroacetyl) to trace reaction pathways .

Q. What strategies optimize this compound’s efficacy as a trifluoromethylating agent in stereoselective reactions?

- Methodological Answer :

- Screen Lewis acid catalysts (e.g., Cu(OTf)₂, Hf(OTf)₄) to enhance electrophilicity and control stereochemistry.

- Design DoE (Design of Experiments) matrices to assess interactions between solvent (e.g., DMF vs. THF), temperature, and catalyst loading.

- Compare yields and enantiomeric excess (ee) with alternative reagents (e.g., Togni’s reagent) to benchmark performance .

Q. How can computational tools predict this compound’s environmental impact given limited ecotoxicological data?

- Methodological Answer :

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and toxicity based on sulfonium analogs.

- Simulate environmental fate using EPI Suite software for hydrolysis rates and bioaccumulation potential.

- Cross-validate with experimental microtox assays using Daphnia magna or algal species .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Replicate experiments using standardized NMR parameters (e.g., 500 MHz, CDCl₃ as solvent) to minimize instrumental variability.

- Collaborate with multiple labs for interlaboratory validation of key peaks (e.g., δ 3.2–3.5 ppm for dimethylsulfonium protons).

- Publish raw spectral datasets in open-access repositories for peer scrutiny .

Methodological Frameworks

Q. What frameworks guide the design of experiments involving this compound in multi-step syntheses?

- Methodological Answer :

- Adopt the FLOAT Method :

- F ocus on mechanistic hypotheses.

- L ink synthetic steps to analytical checkpoints (e.g., IR after each acyl transfer).

- O ptimize via iterative feedback from failed reactions.

- A nnotate deviations in lab notebooks for reproducibility.

- T est scalability from milligram to gram-scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.